(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

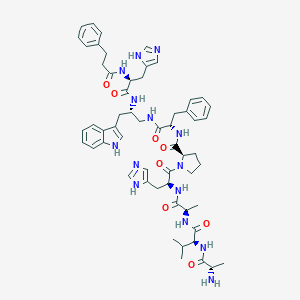

(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) is a synthetic peptide analog of the gastrin-releasing peptide (GRP). GRP is a regulatory molecule involved in various physiological processes, including the stimulation of gastrin release, smooth muscle contraction, and cellular growth. This analog has been modified to enhance its stability and activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino terminus.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA.

Industrial Production Methods

Industrial production of peptides like (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) involves large-scale SPPS with automated synthesizers. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.

化学反応の分析

Types of Reactions

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of protected amino acid derivatives during SPPS.

Major Products

The major products of these reactions are modified peptides with altered stability, activity, or binding properties.

科学的研究の応用

(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and receptor binding.

Medicine: Potential therapeutic applications in cancer treatment due to its ability to bind to GRP receptors overexpressed in certain tumors.

Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.

作用機序

The mechanism of action of (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) involves binding to GRP receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses such as cell proliferation, secretion of hormones, and modulation of neuronal activity.

類似化合物との比較

Similar Compounds

Bombesin: A peptide with similar structure and function, often used in research on GRP receptors.

Neuromedin B: Another peptide that binds to GRP receptors but has different physiological effects.

Uniqueness

(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) is unique due to its specific modifications, which enhance its stability and receptor binding affinity compared to other GRP analogs. These modifications make it a valuable tool in research and potential therapeutic applications.

生物活性

(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) is a synthetic peptide analog of gastrin-releasing peptide (GRP), which plays a critical role in various biological processes, including the stimulation of gastrin release, smooth muscle contraction, and cellular growth. This compound has been modified to enhance its stability and biological activity, making it a valuable tool in both research and potential therapeutic applications.

- Molecular Formula: C57H72N14O8

- Molecular Weight: 1081.3 g/mol

- CAS Number: 142061-53-8

| Property | Value |

|---|---|

| Molecular Weight | 1081.3 g/mol |

| Structure | CID 9919768 |

| Source | PubChem |

The biological activity of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) primarily involves its interaction with GRP receptors (GRPR) on target cells. Upon binding, it triggers intracellular signaling pathways that lead to various physiological responses, such as:

- Cell Proliferation: Promotes growth in certain cell types.

- Hormonal Secretion: Stimulates the release of hormones like gastrin.

- Neuronal Modulation: Influences neuronal activity and neurotransmitter release.

Binding Affinity and Selectivity

Research indicates that this peptide exhibits enhanced binding affinity for GRPR compared to native GRP, which is attributed to its structural modifications. This selectivity is crucial for potential applications in cancer therapy, where GRPR is often overexpressed.

Human, Porcine, and Canine Models

The biological activity of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) has been studied across multiple species, including humans, pigs, and dogs. The following table summarizes key findings from various studies:

| Species | Study Focus | Key Findings |

|---|---|---|

| Human | Cancer therapy potential | Effective in targeting GRPR in human tumor cells. |

| Porcine | Gastrointestinal function | Stimulates gastric acid secretion similar to native GRP. |

| Canine | Neurological impact | Modulates neuronal signaling pathways in canine models. |

Case Studies

-

Human Cancer Studies:

- In vitro studies demonstrated that (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) significantly inhibited the growth of GRPR-positive cancer cell lines, suggesting its potential as a therapeutic agent for cancers such as prostate and breast cancer.

-

Porcine Gastrointestinal Research:

- Research indicated that administration of this peptide resulted in increased gastric acid secretion and enhanced motility in porcine models, paralleling the effects observed with natural GRP.

-

Canine Neurological Applications:

- A study involving canines showed that the peptide improved recovery rates from certain neurological conditions by enhancing synaptic transmission and neuronal health.

Therapeutic Potential

The unique properties of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) make it a candidate for various therapeutic applications:

- Cancer Treatment: Targeting GRPR overexpressed in tumors.

- Gastrointestinal Disorders: Potential use in treating conditions like gastroparesis.

- Neurological Disorders: Investigated for its role in neuroprotection and recovery enhancement.

Research Applications

In addition to therapeutic uses, this peptide serves as a model compound for studying peptide synthesis and modification techniques. Its stability allows researchers to explore receptor interactions and intracellular signaling mechanisms more effectively.

特性

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[(2R)-2-[[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H72N14O8/c1-34(2)50(56(78)66-35(3)52(74)69-48(27-41-30-60-33-64-41)57(79)71-23-13-18-42(71)31-62-45(51(58)73)24-38-16-9-6-10-17-38)70-53(75)36(4)65-54(76)46(25-39-28-61-44-20-12-11-19-43(39)44)68-55(77)47(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-17,19-20,28-30,32-36,42,45-48,50,61-62H,13,18,21-27,31H2,1-4H3,(H2,58,73)(H,59,63)(H,60,64)(H,65,76)(H,66,78)(H,67,72)(H,68,77)(H,69,74)(H,70,75)/t35-,36+,42-,45+,46+,47+,48+,50+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYQOKWAPHMGLO-XVRZORJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2CNC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2CN[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H72N14O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1081.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。